1-[2-[(1-Oxo-1-propan-2-yloxypentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-[2-[(1-Oxo-1-propan-2-yloxypentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid involves multiple steps. The synthetic route typically includes the following steps :
Formation of the Indole Ring: The indole ring is synthesized through a series of cyclization reactions.
Attachment of the Propanoyl Group: The propanoyl group is introduced using a propanoyl chloride reagent under basic conditions.
Introduction of the Amino Group: The amino group is added through a nucleophilic substitution reaction.
Esterification: The ester group is introduced using an esterification reaction with propan-2-yl alcohol.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[2-[(1-Oxo-1-propan-2-yloxypentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid undergoes various chemical reactions :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common reagents used in these reactions include acids, bases, and organic solvents like chloroform, DMSO, and methanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-[(1-Oxo-1-propan-2-yloxypentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-[(1-Oxo-1-propan-2-yloxypentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid involves its interaction with specific molecular targets . The compound binds to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-[2-[(1-Oxo-1-propan-2-yloxypentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is unique due to its specific structure and reactivity . Similar compounds include :
Perindopril: A related compound used as an antihypertensive drug.
Enalapril: Another antihypertensive drug with a similar structure but different functional groups.
Lisinopril: A structurally similar compound used to treat high blood pressure and heart failure.
These compounds share some structural features but differ in their specific functional groups and pharmacological properties.
Properties
Molecular Formula |
C20H34N2O5 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[2-[(1-oxo-1-propan-2-yloxypentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C20H34N2O5/c1-5-8-15(20(26)27-12(2)3)21-13(4)18(23)22-16-10-7-6-9-14(16)11-17(22)19(24)25/h12-17,21H,5-11H2,1-4H3,(H,24,25) |
InChI Key |
CEIYXTQJLBUCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC(C)C)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origin of Product |
United States |
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